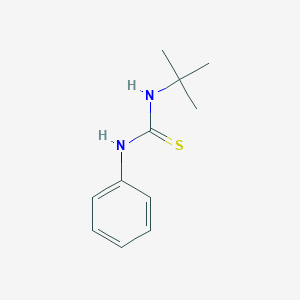
3,4,5-Trimethoxycinnamanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethoxycinnamanilide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of Janus kinase (JAK) inhibitors and has been found to be effective in inhibiting the activity of JAK2, a key mediator of cytokine signaling pathways.
Mecanismo De Acción
3,4,5-Trimethoxycinnamanilide works by inhibiting the activity of JAK2, a key mediator of cytokine signaling pathways. JAK2 is involved in the activation of various downstream signaling pathways, including the signal transducer and activator of transcription (STAT) pathway. The inhibition of JAK2 activity leads to the downregulation of downstream signaling pathways, resulting in the suppression of inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
3,4,5-Trimethoxycinnamanilide has been found to have various biochemical and physiological effects. It has been found to be effective in the suppression of inflammation and immune responses. It has also been found to have anti-proliferative effects on cancer cells. In addition, it has been found to have neuroprotective effects and has been studied for its potential therapeutic applications in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4,5-Trimethoxycinnamanilide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of 3,4,5-Trimethoxycinnamanilide in lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. In addition, its effects on the human body are not fully understood, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 3,4,5-Trimethoxycinnamanilide. One area of research is the development of more potent JAK inhibitors based on the structure of 3,4,5-Trimethoxycinnamanilide. Another area of research is the study of the effects of 3,4,5-Trimethoxycinnamanilide on various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In addition, further research is needed to determine the safety and efficacy of 3,4,5-Trimethoxycinnamanilide in humans. Overall, 3,4,5-Trimethoxycinnamanilide has shown great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
Conclusion
In conclusion, 3,4,5-Trimethoxycinnamanilide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of JAK2, a key mediator of cytokine signaling pathways. It has been found to have various biochemical and physiological effects, including the suppression of inflammation and immune responses. While there are limitations to its use in lab experiments, 3,4,5-Trimethoxycinnamanilide has shown great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 3,4,5-Trimethoxycinnamanilide involves the reaction of 3,4,5-trimethoxycinnamic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 3,4,5-Trimethoxycinnamanilide.
Aplicaciones Científicas De Investigación
3,4,5-Trimethoxycinnamanilide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be effective in inhibiting the activity of JAK2, a key mediator of cytokine signaling pathways. The inhibition of JAK2 activity leads to the downregulation of downstream signaling pathways, resulting in the suppression of inflammation and immune responses. 3,4,5-Trimethoxycinnamanilide has been found to be effective in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Propiedades
Número CAS |
10263-44-2 |
|---|---|
Nombre del producto |
3,4,5-Trimethoxycinnamanilide |
Fórmula molecular |
C18H19NO4 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
(E)-N-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H19NO4/c1-21-15-11-13(12-16(22-2)18(15)23-3)9-10-17(20)19-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,20)/b10-9+ |
Clave InChI |
NAMIBPVVEFIUEE-MDZDMXLPSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC=C2 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC=C2 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC=C2 |
Sinónimos |
N-Phenyl-3-(3,4,5-trimethoxyphenyl)propenamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



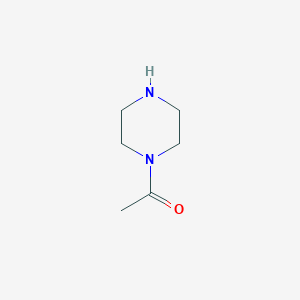
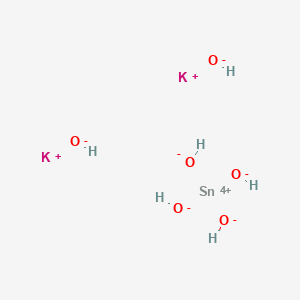
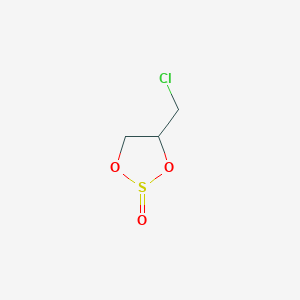
silane](/img/structure/B87712.png)
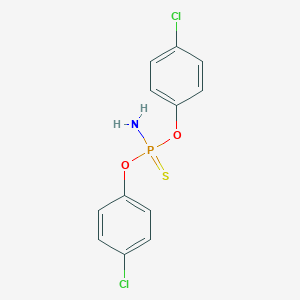
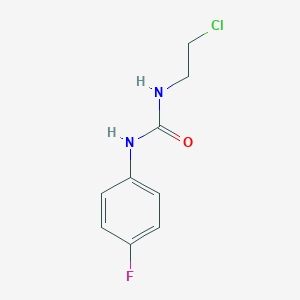
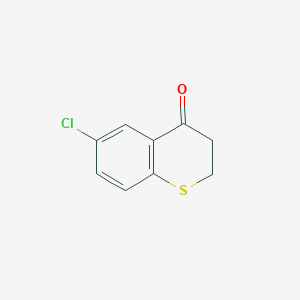
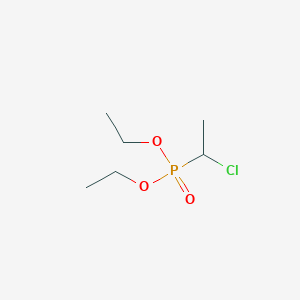
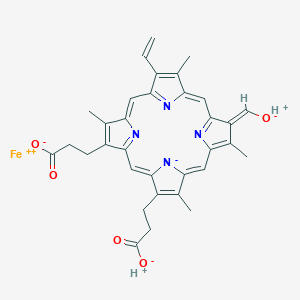
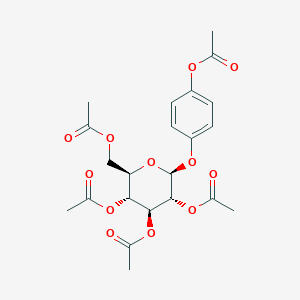
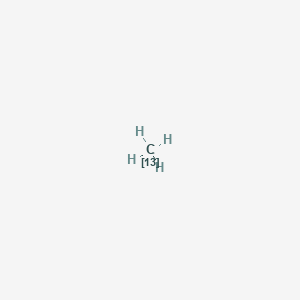
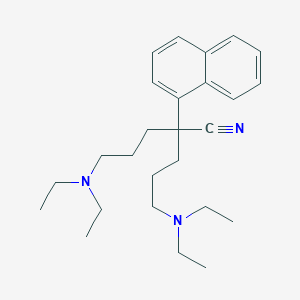
![alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B87763.png)
